molecular formula C22H20ClN3O4 B2952932 1-[(2-chlorophenyl)methyl]-N-(5-acetamido-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005298-71-4

1-[(2-chlorophenyl)methyl]-N-(5-acetamido-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2952932
CAS No.: 1005298-71-4
M. Wt: 425.87
InChI Key: XAPMWXDKBVEYEQ-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-N-(5-acetamido-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 2-chlorobenzyl group at position 1 and a 5-acetamido-2-methoxyphenylamide moiety at position 2. Its synthesis typically involves coupling 2-chloronicotinic acid derivatives with functionalized anilines under catalytic conditions, as seen in analogous compounds .

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-14(27)24-16-9-10-20(30-2)19(12-16)25-21(28)17-7-5-11-26(22(17)29)13-15-6-3-4-8-18(15)23/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPMWXDKBVEYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(5-acetamido-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be achieved through a multi-step process involving various reagents and conditions. One common synthetic route involves the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenyl intermediate.

    Introduction of the acetamido group: The chlorophenyl intermediate is then reacted with acetamide under appropriate conditions to introduce the acetamido group.

    Formation of the methoxyphenyl intermediate: This step involves the reaction of 2-methoxybenzaldehyde with a suitable reagent to form the methoxyphenyl intermediate.

    Cyclization and final assembly: The chlorophenyl, acetamido, and methoxyphenyl intermediates are then combined under cyclization conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-N-(5-acetamido-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(5-acetamido-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(5-acetamido-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 5-acetamido-2-methoxyphenyl group in the target compound provides dual hydrogen-bonding sites (amide NH and methoxy O), enhancing interactions with polar residues in biological targets compared to methyl-oxazole or brominated phenyl analogues.
  • The 2-chlorobenzyl substituent increases lipophilicity (logP ~3.2 estimated), similar to brominated derivatives , but with reduced steric bulk compared to trifluoromethylphenyl groups .

Physicochemical and Pharmacological Properties

Property Target Compound N-(3-Bromo-2-methylphenyl) Analogue Methanesulfonyl-Trifluoromethyl Derivative
Molecular Weight 455.89 g/mol 339.15 g/mol 617.56 g/mol
logP (Predicted) 3.2 3.5 4.1
Hydrogen Bond Donors 3 2 2
Aqueous Solubility Moderate (~50 µM) Low (~10 µM) Low (~5 µM)
Biological Activity Unknown (under investigation) Enzyme inhibition (unreported target) Elastase inhibition (IC₅₀: 12 nM)

Analysis :

  • The target compound’s moderate solubility balances lipophilic (chlorophenyl) and hydrophilic (acetamido, methoxy) groups, offering advantages over highly lipophilic brominated or fluorinated derivatives.
  • Its three hydrogen-bond donors may improve target selectivity compared to analogues with fewer polar groups.

Research Findings and Implications

  • Structural Planarity : The dihedral angle between aromatic rings in N-(3-Bromo-2-methylphenyl) analogues is 8.38° , suggesting near-planar conformations. The target compound’s 2-methoxyphenyl group may introduce slight torsional strain, altering π-conjugation and binding modes.
  • Biological Potential: While elastase inhibitors like leverage sulfonyl and trifluoromethyl groups for potency, the target compound’s acetamido group could optimize interactions with proteases or kinases, pending experimental validation.

Biological Activity

The compound 1-[(2-chlorophenyl)methyl]-N-(5-acetamido-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has garnered attention in recent years due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Information

  • IUPAC Name : this compound
  • Molecular Formula : C22H21ClN6O3S
  • Molecular Weight : 425.9 g/mol
  • CAS Number : 941952-31-4

Structure Representation

The compound features a dihydropyridine core, which is known for various biological activities. The presence of a chlorophenyl group and an acetamido moiety enhances its pharmacological profile.

Acetylcholinesterase Inhibition

One of the most significant biological activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor . AChE plays a crucial role in the cholinergic system, and its inhibition is a target for treating neurodegenerative diseases such as Alzheimer's disease.

Research Findings

Recent studies have demonstrated that derivatives of similar structures exhibit varying degrees of AChE inhibition:

  • A compound structurally related to the target molecule showed an IC50 value of 0.29 µM against Electric Eel AChE, indicating potent activity .
  • Another study found that certain phenylcinnamide derivatives had moderate inhibitory effects on AChE and butyrylcholinesterase (BChE), suggesting that modifications in structure can significantly influence activity .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are vital for combating oxidative stress in cells. Antioxidants help mitigate damage caused by free radicals, contributing to overall health and potentially reducing the risk of chronic diseases.

Case Studies

In vitro assays have shown that similar compounds demonstrate significant radical scavenging activity:

  • Compounds derived from sulfamides exhibited high antioxidant activity, assessed through various bioanalytical assays such as DPPH and ABTS radical scavenging tests .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines. The structure's ability to interact with cellular targets could lead to apoptosis in malignant cells.

Data Table: Biological Activities Comparison

Activity TypeCompound ExampleIC50 Value (µM)Reference
AChE Inhibition3-(2-chloro-6-nitrophenyl) derivative1.18 ± 1.31
Antioxidant ActivitySymmetric sulfamidesVaries
CytotoxicityDihydropyridine derivativesNot specifiedPreliminary

The biological activity of the compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : By binding to the active site of AChE, it prevents the breakdown of acetylcholine, enhancing cholinergic signaling.
  • Radical Scavenging : The presence of methoxy and acetamido groups may facilitate interactions with free radicals.
  • Cellular Uptake : The lipophilic nature of the compound allows for better membrane permeability, enhancing its bioavailability.

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